

Spectroscopic Profile of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde

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Abstract: This technical guide provides a detailed overview of the spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. Due to the absence of experimentally acquired spectra for this specific compound in publicly available databases, this document presents predicted spectroscopic data based on established computational models. For comparative purposes, experimental data for the structurally related compound, 3-Ethoxy-4-methoxybenzaldehyde, is also included. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes a workflow diagram for the spectroscopic analysis of synthesized organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

3-Allyl-5-ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde. It is important to note that searches for this compound did not yield any direct results. However, a structurally isomeric compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS 872183-27-2), is documented in chemical supplier databases. It is highly probable that "**3-Allyl-5-ethoxy-4-methoxybenzaldehyde**" is a misnomer for this known isomer. Consequently, this guide will focus on the predicted spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.

The structural characterization of novel organic compounds is fundamental in chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide

essential information about the molecular structure, functional groups, and molecular weight of a compound. This guide offers a predictive analysis of the spectroscopic signature of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde to aid researchers in its identification and characterization.

Predicted Spectroscopic Data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde

The following tables summarize the predicted spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. These values are generated based on computational models and should be considered as estimates.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.85	s	1H	CHO
~7.35	d, J = 1.5 Hz	1H	Ar-H
~7.30	d, J = 1.5 Hz	1H	Ar-H
~6.00	ddt, J = 17.0, 10.0, 6.5 Hz	1H	-CH=CH ₂
~5.15	d, J = 10.0 Hz	1H	-CH=CH ₂ (cis)
~5.10	d, J = 17.0 Hz	1H	-CH=CH ₂ (trans)
~4.15	q, J = 7.0 Hz	2H	-OCH ₂ CH ₃
~3.90	s	3H	-OCH ₃
~3.45	d, J = 6.5 Hz	2H	Ar-CH ₂ -
~1.50	t, J = 7.0 Hz	3H	-OCH ₂ CH ₃

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~191.5	CHO
~153.0	Ar-C-OEt
~149.0	Ar-C-OMe
~137.0	-CH=CH ₂
~135.0	Ar-C-CHO
~132.0	Ar-C-Allyl
~128.0	Ar-CH
~116.0	-CH=CH ₂
~110.0	Ar-CH
~64.5	-OCH ₂ CH ₃
~56.0	-OCH ₃
~34.0	Ar-CH ₂ -
~15.0	-OCH ₂ CH ₃

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene, aromatic)
~2980, ~2870	Medium	C-H stretch (alkane)
~2840, ~2740	Medium	C-H stretch (aldehyde)
~1690	Strong	C=O stretch (aldehyde)
~1640	Medium	C=C stretch (alkene)
~1590, ~1500	Strong	C=C stretch (aromatic)
~1260	Strong	C-O stretch (aryl ether)
~1140	Strong	C-O stretch (alkyl ether)
~990, ~915	Strong	=C-H bend (alkene)

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
220	100	[M] ⁺
205	40	[M - CH ₃] ⁺
191	80	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺
179	60	[M - C ₃ H ₅] ⁺
151	50	[M - C ₃ H ₅ - CO] ⁺

Experimental Spectroscopic Data for 3-Ethoxy-4-methoxybenzaldehyde

For reference, the following tables present experimental spectroscopic data for the related compound 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8).[\[1\]](#)[\[2\]](#)

¹H NMR Data of 3-Ethoxy-4-methoxybenzaldehyde (90 MHz, CDCl₃)[2]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.84	s	1H	CHO
7.45 - 7.40	m	2H	Ar-H
6.99	d	1H	Ar-H
4.17	q	2H	-OCH ₂ CH ₃
3.96	s	3H	-OCH ₃
1.50	t	3H	-OCH ₂ CH ₃

IR Data of 3-Ethoxy-4-methoxybenzaldehyde[3]

Wavenumber (cm ⁻¹)	Description
2980 - 2850	C-H stretching
1680	C=O stretching (aldehyde)
1585, 1510	C=C stretching (aromatic)
1265	C-O stretching (aryl ether)
1140	C-O stretching (alkyl ether)

Mass Spectrometry Data of 3-Ethoxy-4-methoxybenzaldehyde[1]

m/z	Relative Intensity (%)
180	73.5
152	62.6
151	100.0
123	6.9
109	8.9
95	6.1
77	6.2

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The spectrum is acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the ^1H nucleus. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.



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References

- 1. 3-Ethoxy-4-methoxybenzaldehyde | C₁₀H₁₂O₃ | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) ¹H NMR spectrum [chemicalbook.com]
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